7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin A major metabolite of Irinotecan.
Apc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Apc is considered to be a practically insoluble (in water) and relatively neutral molecule. Apc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. APC can be biosynthesized from irinotecan; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, Apc is involved in the irinotecan action pathway and the irinotecan metabolism pathway.
APC is a pyranoindolizinoquinoline.
Brand Name: Vulcanchem
CAS No.: 181467-56-1
VCID: VC21340721
InChI: InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
SMILES: CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Molecular Formula: C33H38N4O8
Molecular Weight: 618.7 g/mol

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin

CAS No.: 181467-56-1

Cat. No.: VC21340721

Molecular Formula: C33H38N4O8

Molecular Weight: 618.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin - 181467-56-1

CAS No. 181467-56-1
Molecular Formula C33H38N4O8
Molecular Weight 618.7 g/mol
IUPAC Name 5-[[1-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid
Standard InChI InChI=1S/C33H38N4O8/c1-3-21-22-15-20(45-32(42)36-13-10-19(11-14-36)34-12-6-5-7-28(38)39)8-9-26(22)35-29-23(21)17-37-27(29)16-25-24(30(37)40)18-44-31(41)33(25,43)4-2/h8-9,15-16,19,34,43H,3-7,10-14,17-18H2,1-2H3,(H,38,39)/t33-/m0/s1
Standard InChI Key BSVVZICJFYZDJJ-XIFFEERXSA-N
Isomeric SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O
Canonical SMILES CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NCCCCC(=O)O

Chemical Identity and Structural Characteristics

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is a derivative of camptothecin with significant modifications that enhance its therapeutic potential. The compound has been identified as a major metabolite of the anticancer drug irinotecan (CPT-11). Structurally, it belongs to the camptothecin family, which is known for its topoisomerase I inhibitory activity.

Chemical Identifiers and Basic Properties

The compound possesses specific chemical properties that define its identity and function:

PropertyInformation
CAS Number181629-47-0
Molecular FormulaC33H38N4O8
Molecular Weight618.68 g/mol
IUPAC Name5-[[1-[[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-ethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonyl]piperidin-4-yl]amino]pentanoic acid

The non-deuterated form of the compound serves as the primary focus of this review, although a deuterated analog (7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin-d3) has been synthesized for research purposes .

Structural Features

The compound features a complex pentacyclic structure that includes:

  • A camptothecin core with ethyl substituents

  • A piperidino carbonyloxy group at the 10-position

  • An aminopentanoic acid moiety linked to the piperidine ring

These structural elements contribute to its stability, bioavailability, and pharmacological properties, distinguishing it from other camptothecin derivatives.

Biological Mechanism of Action

The primary mechanism of action for 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin involves the inhibition of topoisomerase I, an essential enzyme in DNA replication and transcription processes.

Topoisomerase I Inhibition

Topoisomerase I is responsible for relaxing supercoiled DNA during replication and transcription. The compound acts by binding to and stabilizing the topoisomerase I-DNA complex, preventing the religation of DNA strands. This stabilization leads to the accumulation of single-strand breaks in DNA, which can convert to double-strand breaks during replication, ultimately triggering cell death pathways.

Cellular Consequences of Inhibition

The inhibition of topoisomerase I by this compound leads to several cascading effects within cells:

  • DNA damage accumulation

  • Cell cycle arrest

  • Activation of DNA damage response pathways

  • Induction of apoptotic cell death

These effects are particularly pronounced in rapidly dividing cells, such as cancer cells, which makes the compound effective as an anticancer agent.

Relationship to Irinotecan and Camptothecin

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin represents an important component in the metabolism and action of irinotecan, a first-line treatment for various cancers.

Structural Relationship to Camptothecin

Anticancer Activity

The anticancer activity of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin stems from its ability to induce DNA damage in rapidly dividing cancer cells through topoisomerase I inhibition.

Resistance Mechanisms

Cancer cells may develop resistance to topoisomerase I inhibitors through various mechanisms:

  • Alterations in topoisomerase I expression or function

  • Enhanced DNA repair pathways

  • Increased drug efflux

  • Activation of anti-apoptotic pathways

Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve the compound's clinical efficacy.

Analytical Characterization Methods

Proper characterization of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin is essential for confirming its identity, purity, and structural integrity.

Spectroscopic Methods

Several spectroscopic techniques are commonly employed for characterization:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • UV-Visible spectroscopy for chromophore characterization

Chromatographic Methods

Chromatographic techniques are essential for purity assessment:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin Layer Chromatography (TLC) for reaction monitoring

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for detailed impurity profiling

Research Applications

7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin has various applications in research settings, particularly in cancer research and drug development.

Cancer Research

In cancer research, the compound serves as:

  • A tool for studying topoisomerase I biology

  • A model compound for understanding structure-activity relationships of camptothecin derivatives

  • A positive control in drug screening assays

Drug Development

In drug development, the compound contributes to:

  • Understanding pharmacokinetic-pharmacodynamic relationships of topoisomerase I inhibitors

  • Development of novel drug delivery systems

  • Structure-based design of next-generation topoisomerase I inhibitors

Comparative Analysis with Related Compounds

A comparative analysis of 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin with related compounds provides insights into its unique properties and advantages.

Comparison with Irinotecan

As a metabolite of irinotecan, this compound shares structural similarities but differs in terms of:

  • Direct topoisomerase I inhibitory activity

  • Pharmacokinetic properties

  • Cellular uptake and distribution

Comparison with Other Camptothecin Derivatives

Compared to other camptothecin derivatives such as topotecan, the compound may offer:

  • Different spectrum of anticancer activity

  • Unique pharmacokinetic profile

  • Potentially altered side effect profile

Future Research Directions

Future research on 7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin may focus on several promising areas:

Therapeutic Applications

  • Exploration of efficacy against additional cancer types

  • Development of combination therapies to enhance anticancer effects

  • Investigation of potential non-oncological applications

Drug Delivery Innovations

  • Development of targeted delivery systems for improved tumor specificity

  • Design of controlled-release formulations for optimized pharmacokinetics

  • Exploration of nanotechnology-based approaches for enhanced delivery

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator